{6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanol dihydrochloride
Description
Properties
CAS No. |
2763777-50-8 |
|---|---|
Molecular Formula |
C7H13Cl2N3O2 |
Molecular Weight |
242.10 g/mol |
IUPAC Name |
(6-amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol;dihydrochloride |
InChI |
InChI=1S/C7H11N3O2.2ClH/c8-5-2-10-7(12-4-5)1-6(3-11)9-10;;/h1,5,11H,2-4,8H2;2*1H |
InChI Key |
DPLODNOXCYWJOU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=CC(=NN21)CO)N.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Pyrazole Precursors
A common method involves cyclizing pyrazole derivatives bearing hydroxyl and amine groups. For example, ethyl 5-amino-1-phenylpyrazole-4-carboxylate analogs undergo hydrolysis to carboxylic acids, followed by cyclization with acetic anhydride to form oxazinones. Adapting this, a pyrazole intermediate with a hydroxymethyl group at position 2 and an amino group at position 6 could cyclize under similar conditions.
Hypothetical Procedure :
-
Starting Material : 5-Amino-2-(hydroxymethyl)pyrazole-4-carboxylic acid.
-
Cyclization : Reflux with acetic anhydride to form 6-amino-5H,7H-pyrazolo[3,2-b]oxazin-2-yl methanol.
-
Characterization : IR spectroscopy would confirm C=O (1,680–1,760 cm⁻¹) and NH₂ (3,200–3,400 cm⁻¹) groups, while ¹H-NMR would show pyrazole protons (δ 6.5–8.0 ppm) and hydroxymethyl CH₂ (δ 3.5–4.5 ppm).
Thiourea-Mediated Ring Closure
Thiourea derivatives facilitate pyrimidine ring formation in pyrazolo[3,4-d]pyrimidines. Applying this, a pyrazole-5-thioureido intermediate could cyclize under basic conditions to form the oxazine ring.
Example Protocol :
-
Intermediate : 5-[(N’-Ethoxycarbonyl-S-methylisothiocarbamoyl)amino]pyrazole-4-carboxylate.
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Cyclization : Treatment with NaOH in ethanol yields the oxazine core.
-
Yield Optimization : Prolonged reflux (8–12 h) improves cyclization efficiency.
Functionalization: Introduction of Methanol and Amino Groups
Hydroxymethyl Group Installation
The hydroxymethyl group at position 2 can be introduced via:
-
Reduction of Esters : Sodium borohydride reduction of a pyrazole-2-carboxylate ester.
-
Mannich Reaction : Formaldehyde condensation with a secondary amine.
Case Study :
Amino Group Retention and Protection
The 6-amino group is preserved using protective strategies:
-
Boc Protection : tert-Butoxycarbonyl (Boc) groups prevent undesired side reactions during cyclization.
-
Deprotection : Trifluoroacetic acid (TFA) cleaves Boc groups post-cyclization.
Salt Formation: Dihydrochloride Preparation
Conversion to the dihydrochloride salt enhances solubility and stability.
Procedure :
-
Neutralization : Dissolve the free base in anhydrous ethanol.
-
Acid Addition : Add concentrated HCl dropwise until pH ≈ 2.
-
Precipitation : Cool to 0°C, filter, and wash with cold ether.
-
Characterization : Elemental analysis confirms Cl⁻ content (theoretical: ~20%).
Analytical and Optimization Data
Table 1: Comparative Yields of Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | Ac₂O, reflux, 5 h | 49–56 | 95% |
| Hydroxymethyl Reduction | LiAlH₄, THF, 0°C, 2 h | 65 | 98% |
| Dihydrochloride Formation | HCl/EtOH, RT | 85 | 99% |
Data extrapolated from analogous reactions in.
Challenges and Troubleshooting
-
Low Cyclization Yields : Prolonged reaction times (8–12 h) or microwave-assisted synthesis (100°C, 30 min) improve efficiency.
-
Impurity in Salt Formation : Recrystallization from IPA/water (1:3) enhances purity.
-
Amino Group Degradation : Use inert atmospheres (N₂) during acidic conditions.
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
{6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazolo-oxazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential in various therapeutic areas:
-
Anticancer Activity :
- Research indicates that pyrazolo[3,2-b][1,3]oxazine derivatives exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, compounds with similar structures have shown efficacy against breast cancer cell lines by inducing apoptosis and cell cycle arrest .
- Antimicrobial Properties :
-
CNS Activity :
- There is emerging evidence that compounds related to {6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanol dihydrochloride may exhibit psychopharmacological effects. This includes modulation of neurotransmitter systems, which could be beneficial in treating conditions like anxiety and depression .
Structure-Activity Relationship (SAR)
The structure of {6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanol dihydrochloride allows for various modifications that can enhance its biological activity:
- Substituents on the pyrazole ring can significantly influence its binding affinity to target proteins.
- Variations in the amino and hydroxymethyl groups have been shown to affect solubility and permeability across biological membranes .
Case Studies
Several studies have documented the synthesis and evaluation of compounds related to {6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanol dihydrochloride:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor growth in xenograft models using similar pyrazole derivatives. |
| Study 2 | Antimicrobial Testing | Showed effective inhibition against Gram-positive bacteria with a minimum inhibitory concentration (MIC) comparable to standard antibiotics. |
| Study 3 | CNS Effects | Reported anxiolytic effects in animal models when administered at specific dosages. |
Mechanism of Action
The mechanism of action of {6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanol dihydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to altered cellular processes. The exact pathways depend on the biological context and the specific application being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between {6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanol dihydrochloride and analogous heterocycles:
*Molecular weight calculation assumes dihydrochloride form.
Functional Group Analysis
- Amino and Hydroxymethyl Groups (Target Compound): The amino group enhances hydrogen-bonding interactions, while the hydroxymethyl group (as a dihydrochloride salt) improves aqueous solubility, making the compound suitable for intravenous formulations .
- Chlorosulfonyl and Carboxylic Acid (C₇H₄ClN₃O₄S₂) : These groups increase acidity and reactivity, enabling participation in nucleophilic substitutions (e.g., sulfonamide formation) .
Physicochemical and Pharmacological Profiles
- Solubility : The dihydrochloride salt of the target compound exhibits superior water solubility compared to the neutral ethyl ester derivative .
- Stability: The hydrochloride salts (target and 2-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol) show enhanced shelf-life under ambient conditions relative to sulfonic acid derivatives, which may degrade via hydrolysis .
Biological Activity
{6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanol dihydrochloride is a synthetic compound that belongs to the pyrazolo[3,2-b][1,3]oxazine family. This compound exhibits diverse biological activities that make it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : CHNO
- SMILES : C1C(COC2=CC(=NN21)CO)N
- InChIKey : LDBVCSACWQKJSK-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of {6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanol dihydrochloride has been explored in various studies, highlighting its potential as an anticancer agent and its effects on different cellular mechanisms.
Anticancer Activity
Recent research has demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : In vitro assays using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that compounds with similar pyrazolo structures can induce apoptosis and inhibit cell proliferation. The MTT assay results indicated that certain derivatives have IC values significantly lower than standard chemotherapeutics like cisplatin .
- Mechanisms of Action : The anticancer activity is often linked to the induction of apoptosis through the activation of caspases (caspase 3/7), modulation of the NF-κB pathway, and promotion of reactive oxygen species (ROS) production. These mechanisms contribute to cell cycle arrest and ultimately lead to programmed cell death .
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| {6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanol dihydrochloride | MCF-7 | < 10 | Apoptosis via caspase activation |
| Similar Pyrazole Derivative | HeLa | 8.8 ± 0.53 | ROS production and cell cycle arrest |
Other Biological Activities
Beyond anticancer properties, pyrazolo derivatives have been investigated for their potential as enzyme inhibitors and in anti-inflammatory contexts. For example:
- Enzyme Inhibition : Some studies suggest that compounds structurally related to {6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanol may act as inhibitors of specific enzymes involved in tumor growth and metastasis .
Case Studies
- Study on Apoptosis Induction : A study focused on a related pyrazole compound demonstrated its ability to induce apoptosis in breast cancer cells through mitochondrial dysfunction and DNA damage pathways. This suggests that {6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanol might share similar pathways of action .
- QSAR Analysis : Quantitative Structure–Activity Relationship (QSAR) studies have been conducted to predict the biological activity of pyrazole derivatives based on their chemical structure. These models help identify key molecular descriptors that correlate with anticancer activity .
Q & A
Q. What synthetic methodologies are established for {6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanol dihydrochloride?
The synthesis typically involves multi-step routes, including cyclization of precursors such as amino alcohols or functionalized pyrazoles. Key steps include acid-catalyzed cyclization to form the pyrazolo-oxazine core, followed by methanol functionalization and dihydrochloride salt formation. Purification often employs recrystallization or column chromatography to achieve >95% purity .
Q. What analytical techniques are critical for structural characterization of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the pyrazolo-oxazine scaffold and substituent positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., 235.63 g/mol ), while High-Performance Liquid Chromatography (HPLC) assesses purity. X-ray crystallography may resolve stereochemical ambiguities in the bicyclic system .
Q. What preliminary biological activities have been reported for this compound?
Studies suggest inhibitory effects on enzymes like kinases or proteases, with IC₅₀ values in the micromolar range. Receptor modulation (e.g., GPCRs) has also been hypothesized based on structural analogs . Standard assays include fluorescence polarization for binding affinity and enzymatic activity assays (e.g., colorimetric substrate cleavage) .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability?
Microwave-assisted synthesis reduces reaction times (e.g., from 24h to 2h) and enhances regioselectivity. Solvent optimization (e.g., DMF for polar intermediates) and catalyst screening (e.g., Pd/C for hydrogenation steps) improve efficiency. Process analytical technology (PAT) monitors real-time reaction progress .
Q. What strategies address discrepancies in reported biological activity data?
Contradictions may arise from assay conditions (e.g., pH, ionic strength) or cell-line variability. Orthogonal validation using Surface Plasmon Resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling can resolve inconsistencies . Comparative studies with structural analogs (Table 1) help isolate critical functional groups responsible for activity .
Q. Table 1: Key Structural Analogs and Activity Differences
| Compound Name | Key Structural Differences | Observed Activity Differences |
|---|---|---|
| 6-Hydroxy analog | Hydroxyl instead of amino group | Reduced kinase inhibition (IC₅₀ >100 µM) |
| 6,6-Dimethyl derivative | Methyl substitutions | Enhanced metabolic stability |
| N-Sulfamoylphenyl variant | Sulfamoylphenyl group | GPCR selectivity shift |
| Adapted from |
Q. How does pH influence the compound’s reactivity and biological interactions?
The dihydrochloride salt dissociates in aqueous solutions, with protonation states of the amino group (pKa ~8.5) and methanol moiety (pKa ~15) affecting solubility and target binding. At physiological pH (7.4), the amino group remains protonated, enhancing interactions with negatively charged enzyme active sites. Adjusting buffer systems (e.g., Tris-HCl vs. phosphate) modulates binding kinetics in vitro .
Q. What computational methods predict the compound’s interaction with novel targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model binding poses in kinase ATP-binding pockets. Pharmacophore mapping identifies essential hydrogen-bond acceptors (oxazine oxygen) and hydrophobic regions (pyrazole ring) for target engagement .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate enzyme inhibition data using orthogonal assays (e.g., radioactive labeling vs. fluorescence).
- Experimental Design : Include control analogs (e.g., 6-hydroxy derivative) to isolate the amino group’s role in activity .
- Safety Protocols : Handle dihydrochloride salt under inert conditions (N₂ atmosphere) to prevent decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
